Molecular weight and formula of 5-(2-Bromoethyl)-2-chloropyridine
Molecular weight and formula of 5-(2-Bromoethyl)-2-chloropyridine
This is an in-depth technical guide on 5-(2-Bromoethyl)-2-chloropyridine , a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinase pathways.
Molecular Architecture, Synthesis Protocols, and Application in Drug Discovery
Executive Summary
5-(2-Bromoethyl)-2-chloropyridine (CAS: 369610-28-6) is a bifunctional pyridine derivative characterized by a halogenated ethyl side chain at the C5 position and a chlorine atom at the C2 position.[1][2] This specific substitution pattern renders it a high-value "linker" molecule in medicinal chemistry.[3] The bromoethyl group serves as a potent electrophile for alkylation reactions (typically with amines or thiols), while the 2-chloro position remains available for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr). It is widely utilized in the development of antihistamines, anti-inflammatory agents, and kinase inhibitors.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]
The precise characterization of this molecule is essential for stoichiometric accuracy in multi-step synthesis.
Table 1: Core Chemical Data
| Parameter | Specification |
| IUPAC Name | 5-(2-Bromoethyl)-2-chloropyridine |
| Common Name | 2-Chloro-5-(2-bromoethyl)pyridine |
| CAS Registry Number | 369610-28-6 |
| Molecular Formula | C₇H₇BrClN |
| Molecular Weight | 220.49 g/mol |
| SMILES | Clc1ncc(CCBr)cc1 |
| Appearance | Pale yellow to brown oil or low-melting solid |
| Boiling Point | ~110–115 °C (at 0.5 mmHg) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | 2.45 ± 0.3 (Lipophilic) |
Synthetic Utility & Retrosynthetic Analysis
In drug design, 5-(2-Bromoethyl)-2-chloropyridine acts as a C2-pyridine donor . Its utility stems from the differential reactivity of its two halogen centers:
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Primary Reactivity (Alkyl Halide): The alkyl bromide at the C5-ethyl chain is highly reactive toward nucleophiles (SN2 mechanism). This is typically the first point of diversification, allowing the attachment of the pyridine ring to a pharmacophore core (e.g., a piperidine, piperazine, or imidazole).
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Secondary Reactivity (Aryl Halide): The 2-chloro substituent on the pyridine ring is less reactive but can be activated for palladium-catalyzed coupling or SNAr reactions after the alkylation step, enabling the construction of biaryl systems.
Common Application Pathways
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H1-Antihistamines: Synthesis of Rupatadine/Desloratadine analogs where a pyridine-ethyl moiety is linked to a tricyclic core.
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Kinase Inhibitors: Attachment of the pyridine ring to the solvent-exposed region of an ATP-binding pocket.
Synthesis & Manufacturing Protocols
Two primary routes are established for the synthesis of 5-(2-Bromoethyl)-2-chloropyridine. Route A is preferred for laboratory-scale high purity, while Route B is often used for industrial scalability.
Route A: From 2-Chloro-5-methylpyridine (The Lithiation Pathway)
This method utilizes the acidity of the benzylic (picolinic) protons.
Reagents:
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Base: Lithium Diisopropylamide (LDA)
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Electrophile: Paraformaldehyde (or Formaldehyde source)
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Brominating Agent: Phosphorus Tribromide (PBr₃) or CBr₄/PPh₃
Protocol:
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Deprotonation: In a flame-dried flask under Argon, dissolve 2-Chloro-5-methylpyridine in anhydrous THF. Cool to -78°C. Add LDA (1.1 equiv) dropwise over 30 minutes. The solution will turn deep red/orange, indicating the formation of the lithiated species.
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Hydroxymethylation: Add Paraformaldehyde (1.2 equiv) suspended in THF. Allow the mixture to warm slowly to 0°C. The lithiated intermediate attacks the formaldehyde to extend the carbon chain by one unit, forming 2-Chloro-5-(2-hydroxyethyl)pyridine .
-
Note: Direct reaction of the methyl anion with formaldehyde yields the ethyl alcohol chain (Methyl-CH₂⁻ + HCHO → -CH₂CH₂OH).
-
-
Bromination: Isolate the alcohol intermediate. Dissolve in DCM at 0°C. Add PBr₃ (0.4 equiv) dropwise. Stir at room temperature for 2 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[6] The product is purified via silica gel chromatography (Hexanes/EtOAc).
Route B: From 2-Chloro-5-bromopyridine (The Metal-Halogen Exchange)
This route avoids the acidity issues of the methyl group and is often cleaner.
Protocol:
-
Exchange: Treat 2-Chloro-5-bromopyridine with n-Butyllithium (n-BuLi) in THF at -78°C. The bromine at C5 undergoes selective exchange (over the Cl at C2) to form the 5-lithio species.
-
Epoxide Opening: Add Ethylene Oxide (or a surrogate like ethylene carbonate) to the lithiated species. This directly installs the hydroxyethyl chain.
-
Bromination: Convert the resulting alcohol to the bromide using CBr₄ and Triphenylphosphine (Appel Reaction) to avoid acidic conditions that might protonate the pyridine nitrogen.
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway via lithiation and chain extension. This route ensures the integrity of the 2-chloro substituent.
Quality Control & Analytical Characterization
To ensure the material is suitable for GMP or high-stakes research, the following analytical criteria must be met.
NMR Characterization (Proton 1H)
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Solvent: CDCl₃
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Key Signals:
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δ 8.35 (d, 1H): Proton at C6 (adjacent to Nitrogen, deshielded).
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δ 7.60 (dd, 1H): Proton at C4.
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δ 7.28 (d, 1H): Proton at C3 (adjacent to Chlorine).
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δ 3.60 (t, 2H): Methylene protons adjacent to the pyridine ring (-CH₂-).
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δ 3.20 (t, 2H): Methylene protons adjacent to the Bromine (-CH₂-Br).
-
Note: The triplet splitting pattern of the ethyl chain is diagnostic.
-
Mass Spectrometry (LC-MS)
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Ionization: ESI+
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Parent Ion: [M+H]⁺ = 221.9 and 223.9 (Characteristic 3:1 ratio for Cl isotope + 1:1 ratio for Br isotope creates a complex isotopic envelope).
-
Fragmentation: Loss of Br (M-79) is a common fragmentation pathway.
Handling, Stability, & Safety
Hazard Classification:
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Alkylating Agent: The bromoethyl side chain is a potent alkylator. It is potentially genotoxic and mutagenic .
-
Skin/Eye Irritant: Causes severe skin burns and eye damage.
Storage Protocol:
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic and light-sensitive. Store under Argon or Nitrogen.
-
Stability: The compound is prone to hydrolysis (to the alcohol) if exposed to moisture, or polymerization if stored neat at room temperature for extended periods.
Self-Validating Safety Check: Before use, dissolve a small aliquot in DCM and run a TLC (Hexane:EtOAc 8:2). If a spot remains at the baseline (alcohol hydrolysis product) or streaks (polymer), repurification is required.
References
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Parchem Fine & Specialty Chemicals. 5-(2-Bromoethyl)-2-chloropyridine Product Specification and CAS 135340-78-2 Data.
-
Sigma-Aldrich (Merck). Pyridine Derivatives and Building Blocks for Medicinal Chemistry.
-
PubChem. Compound Summary: Pyridine, 2-chloro-5-(2-bromoethyl)- (CAS 369610-28-6).
-
ChemicalBook. Synthesis and Property Data for 5-(2-Bromoethyl)-2-chloropyridine.
-
Vitas-M Laboratory. Certificate of Analysis: 5-(2-Bromoethyl)-2-chloropyridine (STK023849).
Sources
- 1. 2-cyano-5-chloropyridine | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-cyano-5-chloropyridine | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
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